(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

Catalog No.
S13565229
CAS No.
M.F
C10H10F3NO2
M. Wt
233.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

Product Name

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

IUPAC Name

(2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1

InChI Key

RDQOEQUFZYLLRT-SECBINFHSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is a fluorinated amino acid characterized by the presence of a trifluoromethyl group at the beta position relative to the carboxylic acid. Its molecular formula is C₁₀H₁₀F₃NO₂, and it has a molecular weight of approximately 233.19 g/mol. This compound is notable for its unique structural features, including a benzyl group that contributes to its distinct properties and potential applications in medicinal chemistry and biochemistry .

Typical for amino acids. Notably, it can undergo:

  • Aminoacylation: The incorporation of this compound into peptides through aminoacylation reactions, particularly with tRNA, has been studied. The trifluoromethyl group significantly influences the reactivity of both the amino and carboxylic groups due to its strong electron-withdrawing effect .
  • Decarboxylation: Similar to other amino acids, it may undergo decarboxylation under specific conditions, leading to the formation of amines.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic applications.

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid exhibits biological activities that are of interest in pharmacology. Its fluorinated structure may enhance its bioavailability and metabolic stability compared to non-fluorinated analogs. Research indicates that fluorinated amino acids can influence protein folding and stability, potentially leading to novel therapeutic applications .

Several synthetic routes have been developed for (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid:

  • Direct Fluorination: Utilizing fluorinating agents on precursors such as benzylic compounds to introduce the trifluoromethyl group.
  • Amino Acid Derivatives: Starting from simpler amino acids or their derivatives and introducing the trifluoropropionic moiety via nucleophilic substitution or coupling reactions.
  • Multi-step Synthesis: Employing a series of reactions involving protection-deprotection strategies to achieve the desired compound while maintaining chirality at the alpha carbon .

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique properties that may enhance pharmacokinetics.
  • Peptide Synthesis: Used in synthesizing fluorinated peptides which can have improved biological activities.
  • Biochemical Research: As a tool for studying protein interactions and enzyme mechanisms due to its structural uniqueness .

Studies on interaction mechanisms involving (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins and enzymes, which can influence drug design.
  • Cellular Uptake: Understanding how fluorinated amino acids are transported across cell membranes compared to their non-fluorinated counterparts.

These studies contribute valuable insights into the functional roles of fluorinated compounds in biological systems .

Several compounds exhibit structural similarities to (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid:

Compound NameStructureUnique Features
2-Amino-2-methyl-3,3,3-trifluoropropanoic acidStructureContains a methyl group instead of a benzyl group; used in tRNA studies .
2-Amino-4,4-difluorobutanoic acidStructureHas difluoro substitution instead of trifluoro; affects reactivity differently .
2-Amino-4,4,4-trifluorobutanoic acidStructureTrifluoro substitution at a different position; alters biological activity profiles significantly .

Uniqueness

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid stands out due to its combination of a benzyl substituent and a trifluoromethyl group at the beta position. This unique combination enhances its potential as a versatile building block in pharmaceutical chemistry and biochemistry compared to other similar compounds.

Chiral Pool Strategies Using Natural Amino Acid Templates

The utilization of natural amino acids as chiral templates represents a fundamental approach in the asymmetric synthesis of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid. This methodology leverages the inherent chirality of naturally occurring amino acids to direct the formation of the desired stereocenter while introducing the trifluoromethyl group through various nucleophilic and electrophilic strategies [1] [2].

The most extensively studied template is L-serine, which has been successfully employed in the synthesis of 3,3,3-trifluoroalanine derivatives through nucleophilic trifluoromethylation reactions [1]. The approach involves the preparation of Garner's aldehyde from L-serine, followed by treatment with the Ruppert-Prakash reagent (trimethylsilyl trifluoromethane) in the presence of tetrabutylammonium fluoride. This methodology has achieved enantiomeric excesses ranging from 88% to 98%, though with moderate overall yields of 18-25% [1].

L-Phenylalanine and L-tyrosine have emerged as particularly relevant templates for the synthesis of benzyl-substituted trifluoropropanoic acid derivatives [2] [3]. The phenylalanine-based approach involves the protection of the amino functionality, followed by diastereoselective alkylation at the alpha position with benzyl electrophiles. This strategy has demonstrated excellent stereochemical control, achieving enantiomeric excesses of 84-96% with overall yields of 45-68% [2].

Table 1: Chiral Pool Strategies Using Natural Amino Acid Templates

Template Amino AcidTrifluoromethyl ProductEnantiomeric Excess (%)Overall Yield (%)Key Transformation
L-Serine3,3,3-Trifluoroalanine88-9818-25Nucleophilic trifluoromethylation
L-Phenylalanine2-Benzyl-3,3,3-trifluoropropanoic acid84-9645-68Diastereoselective alkylation
L-TyrosineTrifluoromethyl tyrosine85-9252-71Electrophilic fluorination
PhenylglycinolTrifluoromethyl proline89-9538-62Auxiliary-mediated cyclization

Phenylglycinol has been demonstrated as a highly versatile chiral auxiliary for the preparation of fluorinated amino acids [4]. The methodology involves the formation of imine derivatives followed by diastereoselective addition reactions. This approach has proven particularly effective for the synthesis of optically pure (S)-trifluoromethyl proline derivatives, achieving enantiomeric excesses of 89-95% [4].

Diastereoselective Alkylation Techniques

Diastereoselective alkylation represents a crucial methodology for the construction of the quaternary carbon center in (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid. This approach relies on the use of chiral auxiliaries or inherent substrate chirality to control the stereochemical outcome of the alkylation reaction [3] [5].

The most effective alkylation strategies involve the use of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) as bases to generate the enolate intermediate. The reaction is typically conducted at low temperatures (-78 to -90°C) to maximize stereochemical control [3]. Trifluoromethyl iodide has emerged as a particularly effective alkylating agent, providing diastereomeric ratios of 85:15 to 95:5 with yields ranging from 72-89% [3].

Table 2: Diastereoselective Alkylation Techniques

Alkylating AgentBase SystemTemperature (°C)Diastereomeric RatioYield (%)
Trifluoromethyl iodideLDA/THF-78 to -6585:15 to 95:572-89
Benzyl trifluoromethyl ketoneNaHMDS/DME-85 to -7090:10 to 97:378-92
Trifluoroacetyl derivativesKHMDS/Toluene-78 to -6088:12 to 94:665-84
Fluoroalkyl halidesLiHMDS/THF-90 to -7582:18 to 91:970-88

Benzyl trifluoromethyl ketone derivatives have shown exceptional performance in diastereoselective alkylation reactions, achieving diastereomeric ratios of 90:10 to 97:3 with yields of 78-92% [3]. The high selectivity observed with these electrophiles is attributed to the chelation-controlled transition state involving the ketone functionality.

The choice of solvent system significantly influences the stereochemical outcome. Tetrahydrofuran (THF) and dimethoxyethane (DME) have proven most effective, providing optimal solvation of the lithium or sodium enolates while maintaining low reaction temperatures [3]. Toluene-based systems have shown particular utility for potassium enolates, offering improved selectivity in certain cases [3].

Catalytic Asymmetric Hydrogenation of Fluoroalkyl Iminoesters

Palladium-BINAP Complex-Mediated Stereocontrol

The asymmetric hydrogenation of fluoroalkyl iminoesters using palladium-BINAP complexes represents a landmark advancement in the enantioselective synthesis of fluorinated amino acids [6] [7]. This methodology addresses the inherent challenges associated with the weakly coordinating nature of fluorinated imines and their tendency toward racemization under typical hydrogenation conditions [6].

The optimal catalyst system consists of palladium(II) trifluoroacetate combined with (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand [6]. The trifluoroacetate counterion is crucial for maintaining weakly coordinating conditions, which facilitates the displacement of the palladium-bound species by the fluorinated imine substrate [6]. Alternative palladium sources, such as palladium(II) chloride or palladium(0) complexes, have proven less effective due to their stronger coordinating properties [6].

Table 3: Palladium-BINAP Complex-Mediated Stereocontrol

SubstrateCatalyst Loading (mol%)Pressure (atm)Enantiomeric Excess (%)Yield (%)
Ethyl 2-(N-arylimino)-3,3,3-trifluoropropanoate4-610075-9185-95
Benzyl 2-(N-arylimino)-3,3,3-trifluoropropanoate4-810078-8988-96
tert-Butyl 2-(N-arylimino)-3,3,3-trifluoropropanoate6-1080-10070-8778-91
Methyl 2-(N-arylimino)-3,3,3-trifluoropropanoate4-610082-9389-97

The reaction typically requires elevated hydrogen pressures (80-100 atmospheres) and extended reaction times (24-48 hours) to achieve complete conversion [6]. The high pressure is necessary to overcome the reduced reactivity of fluorinated iminoesters compared to their non-fluorinated analogs. Catalyst loadings of 4-8 mol% have proven optimal, providing a balance between catalytic efficiency and economic considerations [6].

Benzyl 2-(N-arylimino)-3,3,3-trifluoropropanoate has emerged as a particularly effective substrate, achieving enantiomeric excesses of 78-89% with yields of 88-96% [6]. The benzyl ester functionality provides additional stabilization through π-π interactions with the BINAP ligand, contributing to enhanced stereochemical control [6].

Solvent Effects on Enantiomeric Excess (Fluorinated Alcohol Systems)

The dramatic improvement in enantioselectivity observed when using fluorinated alcohols as solvents represents one of the most significant discoveries in the field of asymmetric fluoroalkyl iminoester hydrogenation [6] [8]. This solvent effect has been attributed to the unique hydrogen-bonding properties and low nucleophilicity of fluorinated alcohols [8].

2,2,2-Trifluoroethanol (TFE) has emerged as the optimal solvent, providing enantiomeric excesses of 85-91% compared to 45-62% in conventional alcoholic solvents [6]. The exceptional performance of TFE is attributed to its ability to form hydrogen bonds with the imine nitrogen while maintaining minimal coordination to the palladium center [6]. This selective interaction stabilizes the substrate-catalyst complex while preventing competitive coordination that would reduce enantioselectivity [6].

Table 4: Solvent Effects on Enantiomeric Excess (Fluorinated Alcohol Systems)

SolventEnantiomeric Excess (%)Reaction Time (h)Yield (%)Selectivity Factor
2,2,2-Trifluoroethanol (TFE)85-912488-95High
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)82-8824-3685-92High
Perfluoro-tert-butanol79-8536-4880-87Moderate
Methanol (comparison)45-622465-78Low
Ethanol (comparison)38-552462-75Low

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has also demonstrated significant improvements, achieving enantiomeric excesses of 82-88% [8]. The increased reaction times (24-36 hours) required in HFIP compared to TFE suggest a slower reaction rate, possibly due to the increased steric hindrance around the hydroxyl group [8]. However, the selectivity remains high, making HFIP a viable alternative when TFE is not available [8].

The mechanism underlying the fluorinated alcohol effect involves the formation of hydrogen-bonded complexes between the solvent and the imine substrate [8]. These interactions influence the geometry of the substrate approach to the catalyst, favoring one enantioface over the other. Additionally, the low nucleophilicity of fluorinated alcohols prevents their interference with the catalytic cycle, which is a significant problem with conventional alcoholic solvents [6].

Novel Protection/Deprotection Strategies for Amino and Carboxyl Groups

Protection Strategies for Amino Groups

The protection of amino groups in fluorinated amino acid synthesis requires careful consideration of the electronic effects imparted by the trifluoromethyl substituent [9] [10]. The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the α-proton, making the amino acid more susceptible to racemization under basic conditions [10].

The tert-butoxycarbonyl (Boc) group has emerged as the most widely used amino protecting group due to its stability under neutral and basic conditions [10]. The Boc group can be installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine in dichloromethane [10]. Deprotection is achieved under acidic conditions using trifluoroacetic acid in dichloromethane (1:1 ratio) [10].

Table 5: Protection/Deprotection Strategies for Amino and Carboxyl Groups

Protecting GroupFunctional GroupIntroduction ConditionsDeprotection ConditionsStability to Conditions
tert-Butoxycarbonyl (Boc)AminoBoc₂O, Et₃N, DCMTFA/DCM (1:1)Acid labile
Fluorenylmethoxycarbonyl (Fmoc)AminoFmoc-Cl, NaHCO₃, H₂O/acetone20% piperidine/DMFBase labile
Benzyloxycarbonyl (Cbz)AminoCbzCl, NaOH, H₂O/DCMH₂, Pd/C, MeOHHydrogenolysis
Trifluoroacetyl (TFA)AminoTFAA, pyridine, DCMK₂CO₃, MeOH/H₂OBase hydrolysis
para-Methoxybenzyl (PMB)CarboxylPMBCl, Cs₂CO₃, DMFDDQ, DCM/H₂OOxidative cleavage

The fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection capabilities, being stable under acidic conditions but readily removed under basic conditions [10]. The introduction of Fmoc protection involves treatment with Fmoc chloride in the presence of sodium bicarbonate in a water-acetone mixture [10]. Deprotection is accomplished using 20% piperidine in dimethylformamide [10].

Benzyloxycarbonyl (Cbz) protection offers unique advantages in the synthesis of fluorinated amino acids due to its stability under both acidic and basic conditions [10]. The Cbz group is introduced using benzyl chloroformate in the presence of sodium hydroxide in a water-dichloromethane biphasic system [10]. Removal is achieved through catalytic hydrogenation using palladium on carbon in methanol [10].

Novel Deprotection Strategies

The development of novel deprotection strategies has focused on overcoming the challenges associated with the electron-withdrawing effects of the trifluoromethyl group [9] [11]. The trifluoroacetyl protecting group has emerged as a particularly useful option due to its ease of removal under mild basic conditions [12].

The trifluoroacetyl group can be introduced using trifluoroacetic anhydride in the presence of pyridine in dichloromethane [12]. The deprotection proceeds smoothly under basic conditions using potassium carbonate in methanol-water mixtures [12]. This protecting group is particularly valuable in the synthesis of peptide-nucleotide conjugates where harsh deprotection conditions must be avoided [12].

Carboxyl Group Protection

The protection of carboxyl groups in fluorinated amino acids presents unique challenges due to the increased reactivity of the ester functionality [9]. The para-methoxybenzyl (PMB) group has proven particularly effective, providing excellent stability under a wide range of reaction conditions [9].

PMB protection is achieved using para-methoxybenzyl chloride in the presence of cesium carbonate in dimethylformamide [9]. The deprotection is accomplished using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane-water mixtures [9]. This mild oxidative cleavage method avoids the harsh conditions that can lead to racemization of the sensitive α-center [9].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

233.06636305 g/mol

Monoisotopic Mass

233.06636305 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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